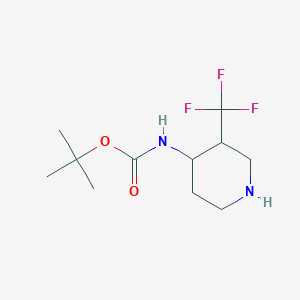

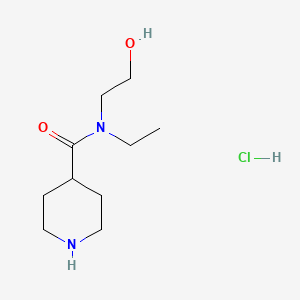

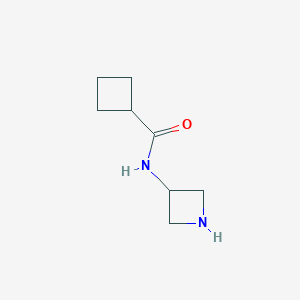

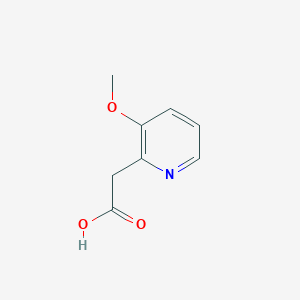

![molecular formula C8H5F3N2 B1395310 2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 918514-78-0](/img/structure/B1395310.png)

2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Vue d'ensemble

Description

“2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine” is a chemical compound that is part of the trifluoromethylpyridine (TFMP) group . TFMP and its derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Synthesis Analysis

Various methods of synthesizing 2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine have been reported. For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase .Molecular Structure Analysis

The molecular structure of “2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine” is characterized by the presence of a fluorine atom and a pyridine in their structure . The bonding distance in N⋯H–O is determined to be 2.027 (2) Å, whilst that in O⋯H–C interaction is 2.728 (2) Å .Chemical Reactions Analysis

“2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine” acts as a reactant in the preparation of aminopyridines through amination reactions. It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine” are largely influenced by the presence of a fluorine atom and a pyridine in their structure .Applications De Recherche Scientifique

Synthesis and Functionalization

1. Synthesis and Chemical Properties 2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine and its derivatives are synthesized and utilized as significant chemical intermediates. For example, they are employed in the synthesis of pesticides, and their unique bioisosteric properties make them a critical framework for the creation of novel C–N and C–C bond formations. These heterocyclic compounds exhibit a broad spectrum of biological activities, making them highly relevant in various scientific and industrial applications (Lu Xin-xin, 2006) (N. Mallisetty et al., 2023).

2. Building Blocks for Complex Molecules The derivatives of 2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine serve as versatile building blocks for synthesizing complex molecules. For example, they are used in the preparation of α-aminopyrroles and other hetero-fused pyridinones via various chemical reactions. These processes involve intricate mechanisms like the Curtius rearrangement and 6π electrocyclization, highlighting the compound's importance in advanced organic synthesis (Liya D. Funt et al., 2020).

Applications in Biological and Medicinal Research

1. Anticancer Properties Compounds derived from 2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine have been found to possess significant anticancer activity. Specific derivatives have shown promising results against cancer cell lines, such as human cervical and breast cancer cell lines. These findings underscore the potential of these compounds in developing new anticancer therapies (N. Mallisetty et al., 2023).

2. Application in Bioimaging 2H-Pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione-based fluorophores derived from 2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine have been synthesized and studied for their photophysical properties. These fluorophores exhibit high selectivity for Fe3+/Fe2+ cations and have been successfully used for imaging in living cells, demonstrating their potential in biological research and medical diagnostics (Pampa Maity et al., 2018).

Mécanisme D'action

Target of Action

Compounds containing trifluoromethyl groups have been found to exhibit numerous pharmacological activities . The unique physicochemical properties of the fluorine atom and the pyridine moiety in 2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine are thought to contribute to its biological activities .

Mode of Action

It’s known that the presence of a fluorine atom and a pyridine in its structure bestow many of the distinctive physical–chemical properties observed in this class of compounds . These properties could influence how 2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine interacts with its targets.

Biochemical Pathways

Trifluoromethylpyridine and its intermediates are important ingredients for the development of many agrochemical and pharmaceutical compounds . The introduction of trifluoromethyl groups within other molecules can be achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .

Pharmacokinetics

It’s known that molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring exhibited improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .

Result of Action

The unique physicochemical properties of the fluorine atom and the pyridine moiety in 2-(trifluoromethyl)-1h-pyrrolo[2,3-b]pyridine are thought to contribute to its biological activities .

Action Environment

The demand for trifluoromethylpyridine derivatives has been increasing steadily in the last 30 years, indicating their wide-ranging potential applications .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .

Orientations Futures

The demand for TFMP derivatives has been increasing steadily in the last 30 years. It is expected that many novel applications of TFMP will be discovered in the future . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Propriétés

IUPAC Name |

2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2/c9-8(10,11)6-4-5-2-1-3-12-7(5)13-6/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXMRGLRMNQNTGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC(=C2)C(F)(F)F)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20712350 | |

| Record name | 2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20712350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

918514-78-0 | |

| Record name | 2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20712350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.